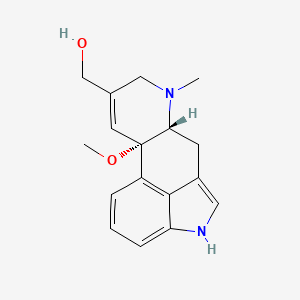
1-Acenaphthenol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acenaphthenol-d3 is a deuterated derivative of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of three hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of spectroscopy and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acenaphthenol-d3 can be synthesized through the deuteration of 1-Acenaphthenol. The process typically involves the use of deuterium gas or deuterated solvents under specific reaction conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Acenaphthenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: It acts as a nucleophile in substitution reactions, displacing halide components in alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides are typical reagents in substitution reactions.
Major Products:
Oxidation: Produces ketones or quinones.
Reduction: Yields the hydrocarbon form.
Substitution: Forms alkylated derivatives.
Scientific Research Applications
1-Acenaphthenol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy as an internal standard due to its deuterium content.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.
Industry: Used in the development of new materials and as a reference compound in analytical methods
Mechanism of Action
The mechanism of action of 1-Acenaphthenol-d3 involves its interaction with various molecular targets. In substitution reactions, it acts as a nucleophile, forming linkages with alkyl halides. The deuterium atoms in the compound provide unique spectroscopic signatures, making it valuable in tracing and analytical studies .
Comparison with Similar Compounds
1-Acenaphthenol-d3 is compared with other polycyclic aromatic hydrocarbons and their derivatives:
Similar Compounds: 9,10-Dimethylanthracene, 1-Acenaphthylenol, and other alkylated derivatives.
Uniqueness: The presence of deuterium atoms makes this compound particularly useful in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
173.22 g/mol |
IUPAC Name |
1,2,2-trideuterioacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D |
InChI Key |
MXUCIEHYJYRTLT-XGWWUZNLSA-N |
Isomeric SMILES |
[2H]C1(C2=CC=CC3=C2C(=CC=C3)C1([2H])O)[2H] |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


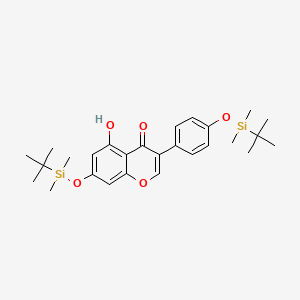

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
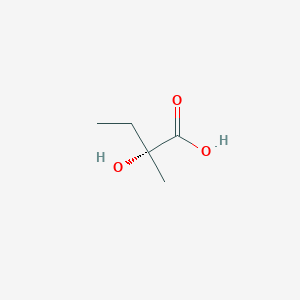
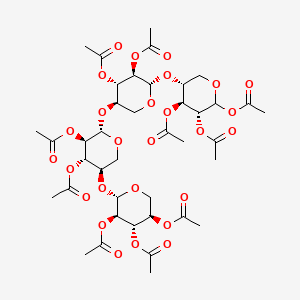


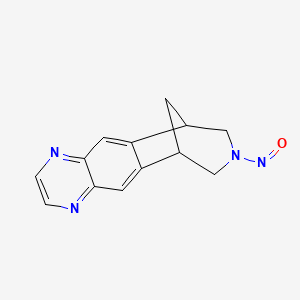
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
